molecular formula C16H15NO6 B14368199 2-(5-Oxo-2-phenyl-1,3-oxazol-4(5h)-ylidene)propane-1,3-diyl diacetate CAS No. 92964-25-5

2-(5-Oxo-2-phenyl-1,3-oxazol-4(5h)-ylidene)propane-1,3-diyl diacetate

Cat. No.: B14368199
CAS No.: 92964-25-5
M. Wt: 317.29 g/mol
InChI Key: WVENYDGENITAQP-UHFFFAOYSA-N
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Description

2-(5-Oxo-2-phenyl-1,3-oxazol-4(5h)-ylidene)propane-1,3-diyl diacetate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-2-phenyl-1,3-oxazol-4(5h)-ylidene)propane-1,3-diyl diacetate typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted oxazole with a diacetate derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various metal catalysts like palladium or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with known biological activities.

    4,5-Dihydro-1,3-oxazole: Another related compound with different chemical properties.

Uniqueness

2-(5-Oxo-2-phenyl-1,3-oxazol-4(5h)-ylidene)propane-1,3-diyl diacetate is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.

Properties

CAS No.

92964-25-5

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

[3-acetyloxy-2-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)propyl] acetate

InChI

InChI=1S/C16H15NO6/c1-10(18)21-8-13(9-22-11(2)19)14-16(20)23-15(17-14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

WVENYDGENITAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C1C(=O)OC(=N1)C2=CC=CC=C2)COC(=O)C

Origin of Product

United States

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